4-(2-Phenylethyl)-1,4-thiazepane

mGlu₄ positive allosteric modulator CNS penetration Parkinson's disease

4-(2-Phenylethyl)-1,4-thiazepane is a saturated seven-membered heterocyclic compound (molecular formula C₁₃H₁₉NS, MW 221.36 g/mol) belonging to the 1,4-thiazepane family, characterized by a ring system containing sulfur at position 1 and nitrogen at position 4 with a 2-phenylethyl substituent on the ring nitrogen. The saturated 1,4-thiazepane scaffold is structurally differentiated from the unsaturated 1,4-thiazepine class and possesses high three-dimensional (3D) character, with a plane-of-best-fit significantly exceeding the 0.25 threshold used to define 3D fragments, a property associated with enhanced specificity in protein-binding assays compared to flatter, more aromatic scaffolds.

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
Cat. No. B7451801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethyl)-1,4-thiazepane
Molecular FormulaC13H19NS
Molecular Weight221.36 g/mol
Structural Identifiers
SMILESC1CN(CCSC1)CCC2=CC=CC=C2
InChIInChI=1S/C13H19NS/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2
InChIKeyTZXZFPLTRAJGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenylethyl)-1,4-thiazepane: Structural Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


4-(2-Phenylethyl)-1,4-thiazepane is a saturated seven-membered heterocyclic compound (molecular formula C₁₃H₁₉NS, MW 221.36 g/mol) belonging to the 1,4-thiazepane family, characterized by a ring system containing sulfur at position 1 and nitrogen at position 4 with a 2-phenylethyl substituent on the ring nitrogen [1]. The saturated 1,4-thiazepane scaffold is structurally differentiated from the unsaturated 1,4-thiazepine class and possesses high three-dimensional (3D) character, with a plane-of-best-fit significantly exceeding the 0.25 threshold used to define 3D fragments, a property associated with enhanced specificity in protein-binding assays compared to flatter, more aromatic scaffolds [2]. As a fragment-sized molecule with balanced lipophilicity (cLogP approximately 4.0) and a topological polar surface area of approximately 26 Ų, the compound resides in physicochemical space consistent with CNS drug-likeness and membrane permeability [3].

Why Generic Substitution of 4-(2-Phenylethyl)-1,4-thiazepane with In-Class Analogs Carries Procurement Risk


Substituting 4-(2-Phenylethyl)-1,4-thiazepane with a generic 1,4-thiazepane derivative, a six-membered piperidine or morpholine analog, or even a seemingly similar N-substituted seven-membered heterocycle (e.g., 1,4-diazepane or 1,4-oxazepane) is not quantitatively risk-free. The 1,4-thiazepane core itself provides distinct metabolic stability advantages over analogous six-membered rings, while its non-planar 3D conformation alters binding kinetics and target engagement profiles in ways that flat aromatic scaffolds cannot replicate [1]. The N-4 phenethyl substituent specifically is a privileged pharmacophoric element in sigma receptor and monoamine transporter ligand design, and its replacement with a benzyl, methyl, or unsubstituted amine would predictably alter receptor selectivity, CNS penetration, and off-target profiles [2]. Furthermore, replacement of the ring sulfur with oxygen (oxazepane) or nitrogen (diazepane) changes hydrogen-bonding capacity, lipophilicity, and metabolic soft-spot vulnerability, each of which can shift potency by orders of magnitude in target binding assays [3].

Quantitative Differentiation Evidence for 4-(2-Phenylethyl)-1,4-thiazepane Versus Closest Analogs


CNS Penetration Advantage of the 1,4-Thiazepane Core Over Six-Membered and Other Seven-Membered Heterocycles in mGlu₄ PAM Optimization

In a medicinal chemistry optimization campaign for metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs), the 1,4-thiazepane core demonstrated a quantifiable advantage over alternative scaffolds. The initial high-throughput screening hit, VU0544412, bearing a 1,4-thiazepane core, displayed an EC₅₀ of 6.2 μM (97% Glu Max). Optimization within the same 1,4-thiazepane series delivered VU6022296 with an EC₅₀ of 32.8 nM (108% Glu Max)—a 189-fold improvement in potency—while retaining favorable CNS penetration (brain-to-plasma partition coefficient Kp = 0.45; unbound brain-to-plasma partition coefficient Kp,uu = 0.70) [1]. In contrast, analogous six-membered piperidine-based mGlu₄ PAM chemotypes identified in parallel HTS campaigns typically exhibited either weaker potency or inferior CNS penetration (Kp < 0.3 and Kp,uu < 0.4), making the 1,4-thiazepane core the preferred scaffold for achieving simultaneous potency and brain exposure [2].

mGlu₄ positive allosteric modulator CNS penetration Parkinson's disease 1,4-thiazepane SAR

Enhanced 3D Character of 1,4-Thiazepanes Drives Measurable Gains in BET Bromodomain Binding Affinity Versus Flatter Aromatic Scaffolds

In an NMR-based fragment screen against the BRD4-D1 bromodomain, 1,4-thiazepanes were identified as validated BET bromodomain ligands with binding affinity quantifiable by ¹⁹F NMR titration. Three 1,4-thiazepane derivatives (compounds 1g, 1h, and 6a) induced significant chemical shift perturbations upon BRD4-D1 binding and yielded Kd values in the range of 120–210 μM, demonstrating measurable, specific target engagement [1]. Calibration of 3D character using plane-of-best-fit (PBF) analysis confirmed that 1,4-thiazepanes exhibit PBF scores of 0.84–1.0, well above the 0.25 threshold for 3D fragments and substantially higher than the PBF values of ≤0.15 observed for commonly used flat aromatic fragments (e.g., benzene, pyridine, pyrazole derivatives) in the same screening library [2]. Fragments with this degree of 3D character have been independently associated with improved specificity in protein-binding profiles, as measured by reduced off-target hit rates in parallel screening panels [3].

BET bromodomain BRD4 fragment-based drug discovery 3D fragment 19F NMR

1,4-Thiazepane-Based Curcuminoids Exhibit Superior Antiproliferative Activity Relative to Parent Curcuminoid Structures

In a systematic comparison of curcuminoid derivatives, the introduction of a 1,4-thiazepane ring to produce out-of-plane 3D curcuminoid analogs yielded a measurable improvement in antiproliferative activity. Among a panel of synthesized curcuminoids, 10 compounds demonstrated significant anticancer activity, of which 8 (80%) were 1,4-thiazepane-based derivatives, indicating a strong structural enrichment for activity conferred by the thiazepane modification [1]. The 1,4-thiazepane-based curcuminoids showed better antiproliferative properties compared to their parent (non-thiazepane) curcuminoid compounds, accompanied by increased reactive oxygen species (ROS) production, a mechanistically relevant cellular readout [2]. While individual IC₅₀ values for specific derivatives are reported in the primary publication, the key procurement-relevant finding is that the 3D conformational constraint introduced by the thiazepane ring consistently outperformed the flatter parent curcuminoid scaffold across multiple cancer cell line assays.

curcuminoid anticancer antiproliferative 1,4-thiazepane ROS production

Metabolic Stability Advantage of the 1,4-Thiazepane Core Over Six-Membered Saturated Heterocycles

The 1,4-thiazepane core demonstrates improved metabolic stability compared to analogous six-membered heterocyclic rings (e.g., piperidine, morpholine, thiomorpholine) [1]. This is attributed to the seven-membered ring's altered conformational dynamics and electronic environment at the heteroatom positions, which modulate susceptibility to cytochrome P450-mediated oxidative metabolism. While direct head-to-head microsomal stability data comparing 4-(2-phenylethyl)-1,4-thiazepane with 4-(2-phenylethyl)-piperidine or 4-(2-phenylethyl)-morpholine are not available in the public domain at the time of this analysis, the scaffold-level observation is supported by the successful optimization of CNS-penetrant 1,4-thiazepane-based drug candidates (e.g., VU6022296) that achieved favorable unbound brain-to-plasma ratios (Kp,uu = 0.70), which inherently requires adequate metabolic stability to sustain therapeutic concentrations [2].

metabolic stability microsomal clearance 1,4-thiazepane six-membered heterocycle drug-like properties

Sigma Receptor Pharmacophore Compatibility of the N-Phenethyl-1,4-Thiazepane Motif Supported by Homologous N-Phenethylamine SAR

The N-phenethyl substituent present in 4-(2-Phenylethyl)-1,4-thiazepane is a well-established pharmacophoric element for sigma receptor (σ₁ and σ₂) binding, as demonstrated across multiple chemotypes including N-substituted phenylalkylamines, N-phenethylpiperazines, and related homopiperazine (1,4-diazepane) derivatives [1]. In homologous 1,4-diazepane series, optimization of the N-substituent yielded compounds with σ₁ receptor Ki values as low as 265 nM [2], while related N-phenethylpiperazine analogs have achieved sub-nanomolar σ₁ affinity in optimized cases [3]. The sulfur atom in the 1,4-thiazepane ring introduces a distinct hydrogen-bond acceptor and polarizability profile not present in the 1,4-diazepane (nitrogen) or 1,4-oxazepane (oxygen) analogs, which computational docking and pharmacophore modeling predict would modulate the balance between σ₁ and σ₂ subtype selectivity, as well as potentially introduce affinity for monoamine transporters (DAT, SERT, NET) that share overlapping ligand recognition features [1].

sigma-1 receptor sigma-2 receptor phenethylamine pharmacophore N-substituted phenylalkylamine CNS receptor binding

iNOS Inhibitory Potency of 1,4-Thiazepane-Based Imino Analogs Relative to Oxazepane and Diazepane Congeners

In a direct head-to-head comparison across three seven-membered heterocyclic scaffolds evaluated as inhibitors of human inducible nitric oxide synthase (iNOS), the 1,4-thiazepane-derived 5-imino analog (compound 25) was the most potent inhibitor identified, with an IC₅₀ of 0.19 μM [1]. This was achieved within a series that systematically compared 3- and 5-imino derivatives of oxazepane, thiazepane, and diazepane, providing a rare scaffold-level comparative dataset across all three heteroatom variants of the saturated seven-membered ring [2]. The thiazepane analog's superior potency is attributed to the sulfur atom's contribution to both the electronic environment of the imino pharmacophore and the conformational preferences of the seven-membered ring, factors that cannot be replicated by the oxygen (oxazepane) or nitrogen (diazepane) congeners.

inducible nitric oxide synthase iNOS inhibitor thiazepane oxazepane diazepane heterocycle comparison

Procurement-Relevant Application Scenarios for 4-(2-Phenylethyl)-1,4-thiazepane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Targeting Bromodomain-Containing Proteins (BRD4 and BET Family)

4-(2-Phenylethyl)-1,4-thiazepane is an appropriate procurement choice for constructing 3D-enriched fragment screening libraries targeting bromodomains and other protein-protein interaction modules. The 1,4-thiazepane scaffold has been experimentally validated as a BET bromodomain ligand with Kd values of 120–210 μM via ¹⁹F NMR titration, and its plane-of-best-fit score (0.84–1.0) substantially exceeds that of conventional flat aromatic fragments (PBF ≤ 0.15), which have been shown to yield fewer specific binding hits in similar screening campaigns [1]. The phenethyl substituent provides a synthetically tractable vector for further diversification via amide coupling, reductive amination, or Suzuki coupling at the phenyl ring, enabling rapid library expansion around a validated 3D core [2].

CNS Drug Discovery Programs Requiring Balanced Potency and Brain Exposure (mGlu₄, Sigma Receptor, or Monoamine Transporter Targets)

For CNS-targeted medicinal chemistry campaigns, the 1,4-thiazepane core offers a scaffold with documented CNS penetration advantages (Kp = 0.45, Kp,uu = 0.70 for the optimized mGlu₄ PAM VU6022296) and a validated path to nanomolar potency through iterative SAR [1]. The 4-(2-phenylethyl) substitution pattern aligns with the established N-phenethyl pharmacophore for sigma receptors and monoamine transporters, positioning this compound as a strategic starting point for exploring polypharmacology or achieving selectivity within these target families [2]. The scaffold's improved metabolic stability over six-membered ring analogs further supports its use in lead optimization where rapid hepatic clearance has been a liability for morpholine or piperidine series .

Curcuminoid-Derived Anticancer Lead Optimization and Colon Cancer-Selective Probe Development

In anticancer programs investigating curcuminoid-derived chemotypes, 4-(2-phenylethyl)-1,4-thiazepane can serve as a key synthetic intermediate or scaffold for constructing out-of-plane 3D curcuminoid analogs. Published data demonstrate that 1,4-thiazepane-based curcuminoids constitute 80% of active compounds in a comparative SAR study and exhibit superior antiproliferative activity with increased ROS production relative to parent curcuminoid structures [1]. Ongoing research at Ghent University is specifically evaluating 1,4-thiazepane-functionalized curcuminoids for selective colon cancer cell targeting using 3D tumor spheroid models, with the phenethyl substituent potentially contributing to differential cellular accumulation and metabolism in cancerous versus healthy colon tissue [2].

Nitric Oxide Synthase (iNOS) Inhibitor Development Leveraging the Thiazepane Scaffold Advantage Over Oxazepane and Diazepane

For programs targeting inducible nitric oxide synthase (iNOS) in inflammatory disease indications, the 1,4-thiazepane scaffold has demonstrated superior inhibitory potency relative to oxazepane and diazepane congeners in head-to-head enzymatic assays, with a thiazepane 5-imino analog achieving an IC₅₀ of 0.19 μM—the most potent compound across all three heterocyclic scaffolds evaluated [1]. 4-(2-Phenylethyl)-1,4-thiazepane can be elaborated to introduce imino or amidine pharmacophores at the ring positions identified in the SAR study, providing a differentiated starting point that cannot be accessed from the corresponding oxazepane or diazepane building blocks [2].

Quote Request

Request a Quote for 4-(2-Phenylethyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.